Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester typically involves the reaction of a fluorophenyl derivative with a hydroxybutyl chain under controlled conditions. The process may include steps such as:
Formation of the Hydroxybutyl Chain: This can be achieved through the reaction of a suitable alcohol with a butylating agent.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a fluorinating agent.
Esterification: The final step involves the esterification of the carbamic acid with the dimethylethyl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4-bromo-3-fluorophenyl)-N-methyl-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(4-fluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24FNO3 |
---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
GLMRXMLEEKQTGL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCC[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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